Cas no 303180-11-2 (1H-pyrazole-3,5-dicarboxylic acid;hydrate)
1H-pyrazole-3,5-dicarboxylic acid;hydrate Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-3,5-dicarboxylic acid hydrate
- 1H-Pyrazole-3,5-dicarboxylicacidmonohydrate
- 3,5-Pyrazoledicarboxylic acid monohydrate
- pyrazole-3,5-dicarboxylic acid,hydrate
- 1H-pyrazole-3,5-dicarboxylic acid;hydrate
- FT-0694587
- 1H-Pyrazole-3,5-dicarboxylic acid monohydrate;3,5-Pyrazoledicarboxylic Acid Monohydrate
- SY022693
- 1H-Pyrazole-3,5-Dicarboxylic Acid Monohydrate
- 3,5-Pyrazoledicarboxylic acid hydrate
- 1H-pyrazole-3,5-dicarboxylicAcidHydrate
- MFCD00149323
- CHEMBL2071014
- 1H-Pyrazole-3,5-dicarboxylic acid, hydrate (1:1)
- 3,5-Pyrazoledicarboxylic acid monohydrate, 97%
- AM10025
- A853658
- 1H-Pyrazole-3,5-dicarboxylic acid hydrate (1:1)
- AKOS016004429
- DTXSID70369090
- CS-0059155
- 1H-Pyrazole-3 pound not5-dicarboxylic acid hydrate
- GLINCONFUZIMCN-UHFFFAOYSA-N
- SCHEMBL1267709
- 303180-11-2
-
- MDL: MFCD00149323
- Inchi: 1S/C5H4N2O4.H2O/c8-4(9)2-1-3(5(10)11)7-6-2;/h1H,(H,6,7)(H,8,9)(H,10,11);1H2
- InChI Key: GLINCONFUZIMCN-UHFFFAOYSA-N
- SMILES: OC(C1=CC(C(=O)O)=NN1)=O.O
- BRN: 147821
Computed Properties
- Exact Mass: 174.02800
- Monoisotopic Mass: 174.028
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 104A^2
Experimental Properties
- Color/Form: White acicular crystals
- Density: 1.814
- Melting Point: 292-295 °C (dec.) (lit.)
- Boiling Point: 614.4°C at 760 mmHg
- Flash Point: 325.4°C
- Refractive Index: 1.683
- PSA: 112.51000
- LogP: -0.25820
- Solubility: It is slightly soluble in water, ethanol and ether, and very slightly soluble in chloroform and petroleum Britain.
1H-pyrazole-3,5-dicarboxylic acid;hydrate Security Information
- Hazard Statement: H315-H319-H335
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Storage Condition:Sealed in dry,Room Temperature
1H-pyrazole-3,5-dicarboxylic acid;hydrate Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-pyrazole-3,5-dicarboxylic acid;hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049003292-25g |
1H-Pyrazole-3,5-dicarboxylic acid hydrate |
303180-11-2 | 95% | 25g |
$174.24 | 2023-09-02 | |
| Alichem | A049003292-100g |
1H-Pyrazole-3,5-dicarboxylic acid hydrate |
303180-11-2 | 95% | 100g |
$456.56 | 2023-09-02 | |
| Fluorochem | 226572-5g |
1H-Pyrazole-3,5-dicarboxylic acid hydrate |
303180-11-2 | 95% | 5g |
£15.00 | 2022-02-28 | |
| Fluorochem | 226572-10g |
1H-Pyrazole-3,5-dicarboxylic acid hydrate |
303180-11-2 | 95% | 10g |
£24.00 | 2022-02-28 | |
| Fluorochem | 226572-25g |
1H-Pyrazole-3,5-dicarboxylic acid hydrate |
303180-11-2 | 95% | 25g |
£48.00 | 2022-02-28 | |
| Fluorochem | 226572-100g |
1H-Pyrazole-3,5-dicarboxylic acid hydrate |
303180-11-2 | 95% | 100g |
£179.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KQ208-20g |
1H-pyrazole-3,5-dicarboxylic acid;hydrate |
303180-11-2 | 97% | 20g |
331.0CNY | 2021-08-04 | |
| Chemenu | CM109503-25g |
1H-Pyrazole-3,5-dicarboxylic acid hydrate |
303180-11-2 | 95+% | 25g |
$57 | 2021-08-06 | |
| Chemenu | CM109503-100g |
1H-Pyrazole-3,5-dicarboxylic acid hydrate |
303180-11-2 | 95+% | 100g |
$230 | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KQ208-25g |
1H-pyrazole-3,5-dicarboxylic acid;hydrate |
303180-11-2 | 97% | 25g |
420CNY | 2021-05-08 |
1H-pyrazole-3,5-dicarboxylic acid;hydrate Suppliers
1H-pyrazole-3,5-dicarboxylic acid;hydrate Related Literature
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Taiebeh Tamoradi,Seyedeh Masoumeh Mousavi,Masoud Mohammadi New J. Chem. 2020 44 3012
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Debraj Saha,Tanmoy Maity,Soma Das,Subratanath Koner Dalton Trans. 2013 42 13912
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Jiaxi Wang,Xinmei Wang,Jie Li,Yan Xia,Mingxia Gao,Xiangmin Zhang,Li-Hao Huang J. Mater. Chem. B 2022 10 2011
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Zahra Ahrestani,Sadegh Sadeghzadeh,Hosein Banna Motejadded Emrooz RSC Adv. 2023 13 10273
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Mireille Wenkin,Roland Touillaux,Michel Devillers New J. Chem. 1998 22 973
Additional information on 1H-pyrazole-3,5-dicarboxylic acid;hydrate
Introduction to 1H-pyrazole-3,5-dicarboxylic acid;hydrate (CAS No. 303180-11-2)
1H-pyrazole-3,5-dicarboxylic acid;hydrate, identified by the Chemical Abstracts Service Number (CAS No.) 303180-11-2, is a significant compound in the field of pharmaceutical and biochemical research. This heterocyclic organic compound features a pyrazole core with two carboxylic acid groups at the 3 and 5 positions, further stabilized by hydration. The unique structural properties of this molecule make it a valuable intermediate in the synthesis of various pharmacologically active agents.
The molecular formula of 1H-pyrazole-3,5-dicarboxylic acid;hydrate is C₅H₄N₂O₄·xH₂O, where x represents the number of water molecules associated with the compound. The presence of multiple functional groups—specifically the carboxylic acid moieties—enhances its reactivity, making it a versatile building block for medicinal chemistry applications. The hydration state further influences its solubility and stability, which are critical factors in both laboratory settings and potential industrial-scale production.
In recent years, 1H-pyrazole-3,5-dicarboxylic acid;hydrate has garnered attention due to its role in developing novel therapeutic agents. Pyrazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The carboxylic acid groups provide opportunities for further functionalization, enabling the creation of more complex molecules with tailored pharmacokinetic profiles.
One of the most compelling aspects of 1H-pyrazole-3,5-dicarboxylic acid;hydrate is its utility as a precursor in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and separation technologies. The pyrazole ring acts as a ligand, coordinating with transition metals to form stable complexes that exhibit unique electronic and structural properties. Such advancements are particularly relevant in the context of sustainable chemistry and green technologies.
Recent studies have highlighted the potential of 1H-pyrazole-3,5-dicarboxylic acid;hydrate in addressing neurological disorders. Researchers have demonstrated its efficacy in modulating neurotransmitter activity by serving as a scaffold for designing small-molecule inhibitors. For instance, derivatives of this compound have shown promise in preclinical trials for treating conditions such as Alzheimer's disease and Parkinson's disease by interacting with specific receptor targets in the brain.
The pharmaceutical industry has also explored 1H-pyrazole-3,5-dicarboxylic acid;hydrate as a component in antiviral drug development. Its structural motif allows for interactions with viral enzymes and proteins, disrupting critical steps in the replication cycle. This has led to innovative approaches in combating emerging infectious diseases, where rapid drug design is essential.
From a synthetic chemistry perspective, 1H-pyrazole-3,5-dicarboxylic acid;hydrate offers a rich platform for exploring novel reaction pathways. Its reactivity with various electrophiles and nucleophiles enables the construction of diverse molecular architectures. This flexibility is particularly valuable in drug discovery pipelines, where rapid access to structurally diverse compounds is often required to identify lead candidates.
The solubility profile of 1H-pyrazole-3,5-dicarboxylic acid;hydrate, influenced by its hydration state, presents both challenges and opportunities. While water solubility facilitates aqueous-based reactions and formulations, it may pose limitations in certain organic synthesis scenarios. However, advances in solubility modulation techniques—such as co-crystallization or salt formation—have mitigated these issues, broadening its applicability.
In conclusion,1H-pyrazole-3,5-dicarboxylic acid;hydrate (CAS No. 303180-11-2) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a synthetic intermediate and pharmacological scaffold underscores its importance in modern research. As methodologies for drug development and material science continue to evolve,1H-pyrazole-3,5-dicarboxylic acid;hydrate is poised to remain at the forefront of innovation.
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